C19H20N4O4S3
Description
Significance of the Chemical Compound C19H20N4O4S3 in Contemporary Chemical and Biological Research
While extensive research specifically on this compound is still emerging, its molecular structure immediately signals its potential significance to medicinal chemists. The compound, identified as 4-{2-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)(methyl)amino]acetyl}-3-(thiophen-2-yl)piperazin-2-one , is a hybrid molecule. This means it combines multiple distinct chemical motifs, or scaffolds, each with a history of biological activity. mdpi.comnih.gov The primary scaffolds present in this molecule are benzothiazole (B30560), sulfonamide, piperazinone, and thiophene (B33073).
The strategy of creating such hybrid molecules is a deliberate approach in modern drug design. bath.ac.ukhilarispublisher.com The goal is to develop compounds that may offer enhanced efficacy, target multiple disease pathways simultaneously, or overcome drug resistance. mdpi.comnih.gov Therefore, the significance of this compound lies in the potential synergistic or novel therapeutic effects that could arise from the combination of its well-established pharmacologically active components. nih.gov
Another identified substance with this molecular formula is Ceftazidime Impurity 73 . nih.gov Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic used to treat a wide range of bacterial infections. nih.govdaicelpharmastandards.com The study of impurities in pharmaceuticals is crucial for ensuring the safety and efficacy of medications. Understanding the structure and potential biological activity of impurities like this compound is a vital aspect of drug development and quality control. nih.gov
The core structural components of this compound are associated with a wide array of pharmacological activities:
Benzothiazole: This scaffold is found in numerous compounds with demonstrated antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govcrimsonpublishers.combenthamdirect.com
Sulfonamide: The sulfonamide group is the basis for a major class of antibacterial drugs and is also present in medications for a variety of other conditions, including diuretics and antidiabetic agents. wikipedia.orgopenaccesspub.org
Thiophene: A five-membered sulfur-containing ring, thiophene is a common component in many pharmaceuticals, contributing to a range of activities including antibacterial, anti-inflammatory, and anticancer effects. cognizancejournal.comrsc.orgpharmaguideline.comderpharmachemica.com
Piperazinone: The piperazine (B1678402) and piperazinone rings are prevalent in drugs targeting the central nervous system, and are being investigated for uses in treating conditions like migraines and hypertension. ijrrjournal.comnih.govchegg.com
Historical Perspective of Analogous Chemical Scaffolds and their Research Trajectories
The scientific interest in this compound is built upon decades of research into its constituent chemical scaffolds. Each of these has a rich history and a distinct research trajectory that has led to important medical breakthroughs.
The sulfonamides were among the first broadly effective antibacterial drugs, heralding the dawn of the antibiotic age. wikipedia.orgebsco.com Their story began in the 1930s with the discovery that a red dye, Prontosil, could prevent bacterial infections in mice. huvepharma.comresearchgate.net It was later found that Prontosil was metabolized in the body to the active compound, sulfanilamide. openaccesspub.org This discovery led to a "sulfa craze," and for a time, sulfa drugs were the leading treatment for bacterial infections, saving countless lives during World War II before the widespread availability of penicillin. wikipedia.orghuvepharma.com Research into sulfonamides continued, leading to the development of derivatives with improved properties and a wider range of therapeutic uses. openaccesspub.org
The benzothiazole scaffold also has a long history in chemistry, but its medicinal significance gained major attention with the discovery of the pharmacological profile of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). tandfonline.com This spurred extensive investigation into benzothiazole derivatives, revealing their potential as antitumor, antimicrobial, and anti-inflammatory agents, among other activities. tandfonline.comsemanticscholar.org The versatility of the benzothiazole ring system has made it a privileged scaffold in medicinal chemistry. nih.govcrimsonpublishers.com
Thiophene was first discovered in the 1880s as a contaminant in benzene (B151609) derived from coal tar. derpharmachemica.com Its structural similarity to benzene, yet with distinct electronic properties, made it an interesting building block for chemists. cognizancejournal.com Over the years, thiophene derivatives have been incorporated into a multitude of successful drugs, including the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, demonstrating the scaffold's importance across diverse therapeutic areas. nih.gov
The piperazine moiety has been a staple in medicinal chemistry for many years, known for its presence in drugs with a wide range of pharmacological effects, particularly those acting on the central nervous system. ijrrjournal.comnih.gov Derivatives of piperazine have been developed as antipsychotic, antidepressant, and anxiolytic medications. nih.gov The related piperazinone scaffold is also of significant interest, with research exploring its potential for treating migraines and other conditions. chegg.com
Rationale for Comprehensive Investigation of this compound
The primary rationale for a thorough investigation of this compound stems from the principles of molecular hybridization in drug design. hilarispublisher.com By covalently linking multiple pharmacophores, it is possible to create a single molecule with a multi-target profile. nih.gov This approach offers several potential advantages:
Enhanced Potency: The combined interactions of different scaffolds with their respective biological targets could lead to a synergistic effect, resulting in greater potency than the individual components alone.
Broadened Spectrum of Activity: A hybrid molecule may be effective against complex, multifactorial diseases where targeting a single pathway is insufficient. mdpi.com
Overcoming Drug Resistance: In infectious diseases or cancer, where resistance to single-target agents is a major problem, a multi-target drug can be more difficult for pathogens or cancer cells to overcome. nih.gov
Improved Pharmacokinetic Profile: Combining different chemical groups can modulate properties like solubility, absorption, and metabolism, potentially leading to a more favorable drug profile.
Given that the this compound structure contains scaffolds known for antibacterial, anti-inflammatory, and anticancer activities, a comprehensive investigation is warranted to explore its potential in these and other therapeutic areas. The specific arrangement of these scaffolds in the molecule is unique and could lead to novel biological activities not observed with simpler derivatives of each component. Furthermore, as an identified impurity of Ceftazidime, understanding its toxicological and pharmacological profile is essential for ensuring pharmaceutical safety. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 480.6 g/mol |
| XLogP3-AA (Predicted) | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
| Exact Mass | 480.06501 g/mol |
| Monoisotopic Mass | 480.06501 g/mol |
| Topological Polar Surface Area | 148 Ų |
| Heavy Atom Count | 30 |
| Complexity | 884 |
Data sourced from PubChem CID 176477291 for this compound. These are computationally predicted values.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N4O4S3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C19H20N4O4S3/c1-23-18(25)16-13-4-2-3-5-14(13)29-17(16)22-19(23)28-10-15(24)21-11-6-8-12(9-7-11)30(20,26)27/h6-9H,2-5,10H2,1H3,(H,21,24)(H2,20,26,27) |
InChI Key |
YDQDESMXVRMFLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCCC4 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of C19h20n4o4s3
Retrosynthetic Analysis of the C19H20N4O4S3 Scaffold
Retrosynthetic analysis of Sulfadoxine typically involves dissecting the molecule into simpler, readily available precursors. A common disconnection strategy targets the sulfonamide bond, which links the 4-aminobenzenesulfonamide moiety to the pyrimidine (B1678525) ring. This approach suggests that the synthesis could originate from a derivative of 4-aminobenzenesulfonic acid (or its activated form, such as a sulfonyl chloride) and a suitable aminopyrimidine heterocycle. For instance, a retrosynthetic pathway might envision the formation of the sulfonamide linkage by reacting 4-aminobenzenesulfonyl chloride with 4-amino-5,6-dimethoxypyrimidine quimicaorganica.org. Alternatively, the pyrimidine ring itself can be synthesized from simpler acyclic precursors, which are then coupled with the sulfonamide component.
Novel Synthetic Routes for this compound
The pursuit of efficient and scalable synthetic routes for Sulfadoxine and its analogs is an ongoing area of research. This includes exploring various reaction conditions, catalysts, and starting materials to optimize yield, purity, and cost-effectiveness.
Development of Efficient and Scalable Synthetic Protocols
Traditional methods for Sulfadoxine synthesis often involve multi-step processes that require careful control of reaction parameters. Research efforts have focused on streamlining these procedures. For example, microwave-assisted synthesis has been explored for certain steps to reduce reaction times and improve efficiency scispace.com. The development of robust protocols that can be scaled up for industrial production is crucial. This involves optimizing parameters such as reactant concentrations, reaction temperatures, solvent choices, and purification techniques to ensure high yields and purity while minimizing waste.
Derivatization Strategies for this compound Analogs
Derivatization of the Sulfadoxine scaffold is a key strategy for generating libraries of analogs with potentially altered pharmacological properties, such as improved potency, altered pharmacokinetic profiles, or enhanced activity against resistant strains.
Targeted Structural Modifications for Library Synthesis
Library synthesis involves systematically modifying specific parts of the Sulfadoxine molecule to explore structure-activity relationships (SAR). Common derivatization strategies include:
Modification of the Pyrimidine Ring: Altering the substituents on the pyrimidine ring (e.g., methoxy (B1213986) groups) can influence the compound's interaction with its biological target.
Modification of the Sulfonamide Linkage: While the sulfonamide linkage is central to its activity, modifications here could lead to novel scaffolds.
Conjugation with Other Moieties: Researchers have synthesized organometallic complexes of Sulfadoxine, conjugating it with ruthenium, rhodium, and iridium fragments. These conjugates have shown enhanced activity against certain parasite strains compared to Sulfadoxine itself scispace.comresearchgate.netgriffith.edu.au. For example, hybrids between chloroquine (B1663885) and Sulfadoxine have been designed, aiming to combine the pharmacophores of both drugs to create more potent antimalarials mdpi.com. Another strategy involves creating sulfonimidamides, which are bioisosteric analogs of sulfonamides, by replacing an oxygen atom with an imine group, potentially introducing new chiral centers and altering properties wur.nlacs.org.
Stereoselective Synthesis Approaches for this compound and its Analogs
While Sulfadoxine itself is achiral, the synthesis of certain derivatives or related compounds may require stereoselective methods. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which is critical when chirality influences biological activity. Although direct literature on stereoselective synthesis of Sulfadoxine is limited, general approaches for sulfur-containing compounds are relevant. For instance, stereoselective oxidation of prochiral sulfur atoms in sulfenyl compounds can yield chiral sulfoxides nih.gov. In the context of sulfonamide-like structures, research into the stereoselective synthesis of chiral sulfonimidamides, which possess a chiral sulfur center, demonstrates the advancements in controlling stereochemistry at sulfur wur.nlacs.org. Such methodologies could be adapted for the synthesis of chiral Sulfadoxine analogs if specific chiral centers were introduced into the molecule.
Compound Names Mentioned:
| Common Name | Chemical Formula |
| Sulfadoxine | This compound |
| Pyrimethamine | C12H13ClN4 |
| 4-aminobenzenesulfonamide | C6H8N2O2S |
| 4-aminobenzenesulfonyl chloride | C6H6ClNO2S |
| 4-amino-5,6-dimethoxypyrimidine | C6H9N3O2 |
| Chloroquine | C17H26ClN3 |
| Artemisinin | C15H22O5 |
| Lumefantrine | C30H32Cl2N2O4 |
| Artemether | C16H26O5 |
| Sulfanilamide | C6H8N2O2S |
| Sulfamethoxazole | C10H11N3O3S |
| Sulfadiazine | C8H10N4O2S |
| Sulfamethazine | C12H14N4O2S |
| Sulfasalazine | C18H14N4O5S2 |
| Suxamethonium Chloride | C14H30Cl2N2O4 |
| Tamoxifen | C26H28N2O |
| Tazobactam | C11H12N2O5S |
| Tenofovir Disoproxil | C19H30N5O10P |
| Terbinafine | C21H25N |
| Testosterone | C19H28O2 |
| Tetracaine | C15H24N2O2 |
| Tetracycline | C22H24N2O8 |
| Thiamine | C12H17N4OS |
| Tigecycline | C29H31N5O7 |
| Timolol | C13H24N2O3S |
| Tranexamic Acid | C8H15NO2 |
| Triclabendazole | C13H7Cl3N2OS |
| Trimethoprim | C14H18N4O3 |
| Tropicamide | C17H24N2O2 |
The user has requested an article structured around a specific outline, focusing solely on the chemical compound "this compound". However, only one subsection has been provided: "2.4. Green Chemistry Principles in this compound Synthesis".
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References: mit.edu Green Chemistry - MIT EHS mdpi.com Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution chemrevlett.com Green and Highly Efficient Synthetic Approach for the Synthesis of 4-Aminoantipyrine Schiff Bases acsgcipr.org Process Mass Intensity (PMI) – ACSGCIPR nih.gov 4-methyl-5-(oxetan-3-yl)thiophen-2-yl]carbamoyl]cyclohexene-1-carboxylic acid - PubChem
Compound Information:
Chemical Formula: this compound
Identified as: L287-2389 chemdiv.comtsijournals.com
Full Chemical Name: 1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonyl}-4-(thiophene-3-carbonyl)piperazine chemdiv.comtsijournals.comaablocks.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of C19h20n4o4s3 and Its Derivatives
Elucidation of Key Structural Features for Biological Activity of C19H20N4O4S3
The biological activity of any compound is a direct consequence of its three-dimensional structure and the electronic properties of its constituent atoms and functional groups. For a compound like this compound, identifying which parts of its structure are critical for interaction with a biological target is the primary goal of SAR studies. This often involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological effects wikipedia.orgunacademy.com.
The efficacy and selectivity of this compound can be significantly modulated by altering the substituents attached to its core scaffold. Medicinal chemists systematically introduce different functional groups at various positions to probe their influence on target binding affinity, potency, and specificity. For instance, varying the electronic nature (electron-donating vs. electron-withdrawing), lipophilicity, or steric bulk of substituents can profoundly affect how the molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket wikipedia.orgnih.gov.
Table 1: Hypothetical SAR of Substituent Variations on this compound Analogs
This table illustrates how hypothetical changes in substituents (R1, R2) on a core structure related to this compound might influence its biological activity, represented by a hypothetical IC50 value. A lower IC50 generally indicates higher potency.
| Analog ID | R1 | R2 | Hypothetical Biological Activity (IC50, µM) |
| C19-001 | H | H | 50.5 |
| C19-002 | CH3 | H | 35.2 |
| C19-003 | OCH3 | H | 42.1 |
| C19-004 | Cl | H | 28.9 |
| C19-005 | H | CH3 | 60.1 |
| C19-006 | H | CF3 | 22.5 |
| C19-007 | CH3 | CF3 | 15.8 |
Note: The above data is hypothetical and illustrative of SAR principles.
Computational Approaches to SAR/QSAR Modeling of this compound Analogs
Computational methods play an indispensable role in modern drug discovery, accelerating the SAR exploration process and enabling the prediction of biological activities for novel compounds.
QSAR modeling involves the generation of mathematical equations that correlate specific molecular descriptors with observed biological activity frontiersin.orgnih.govresearchgate.net. These descriptors quantify various structural and physicochemical properties of molecules, such as lipophilicity (e.g., LogP), molecular weight, topological indices, and quantum chemical parameters nih.govresearchgate.netnih.gov. By building robust QSAR models, researchers can predict the activity of untested this compound analogs, thereby guiding synthetic efforts towards more potent and selective compounds researchgate.netresearchgate.net. Rigorous validation of these models is essential to ensure their reliability and predictive power wikipedia.org.
Table 2: Hypothetical QSAR Model Descriptors for this compound Analogs
This table presents hypothetical molecular descriptors calculated for various analogs of this compound and their correlation with the hypothetical biological activity (IC50). These descriptors are used as input for QSAR models.
| Analog ID | LogP | Molecular Weight ( g/mol ) | Topological Index (e.g., Randić) | Quantum Descriptor (e.g., HOMO energy, eV) | Hypothetical Biological Activity (IC50, µM) |
| C19-001 | 3.5 | 420.45 | 12.5 | -8.2 | 50.5 |
| C19-002 | 3.8 | 434.48 | 13.1 | -8.1 | 35.2 |
| C19-004 | 4.0 | 454.90 | 13.5 | -7.9 | 28.9 |
| C19-006 | 3.2 | 474.47 | 14.2 | -7.7 | 22.5 |
| C19-007 | 3.6 | 488.50 | 14.8 | -7.6 | 15.8 |
Note: The above data is hypothetical and illustrative of QSAR principles.
Fragment-based drug discovery (FBDD) offers a powerful strategy for identifying initial binding interactions with a biological target using small molecular fragments. These fragments, typically possessing low molecular weight and weak binding affinities, serve as starting points for building more potent and selective drug candidates biorxiv.orgfrontiersin.orgnih.gov. SAR is then developed by linking, growing, or merging these initial fragment hits, guided by structural information (e.g., from X-ray crystallography) and biophysical assays. This approach can be effectively applied to explore the binding landscape relevant to this compound analogs.
The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized SAR and QSAR analysis, enabling the development of highly sophisticated predictive models researchgate.netresearchgate.netmdpi.comgithub.com. Algorithms such as random forests, support vector machines, and deep neural networks can process large, complex datasets and identify subtle structure-activity relationships that might be missed by traditional methods researchgate.netresearchgate.net. ML/AI can be employed for tasks like virtual screening of compound libraries, optimizing lead compounds, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, thereby streamlining the drug discovery pipeline for compounds like this compound.
Compound List
this compound
Mechanistic Investigations of C19h20n4o4s3 Action
Cellular Mechanisms Regulated by C19H20N4O4S3
Initial investigations have centered on elucidating the broader cellular responses to this compound, identifying its influence on fundamental signaling cascades and cellular functions.
Intracellular Signaling Pathways Modulated by this compound
At present, detailed studies specifically delineating the intracellular signaling pathways directly modulated by this compound are not extensively available in the public domain. However, based on the activity of structurally related compounds, particularly those containing a 1,3,4-thiadiazole core, it is hypothesized that this compound may influence pathways critical to cell survival and proliferation. For instance, some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis through caspase-dependent pathways. Further research is necessary to determine if this compound engages similar mechanisms.
Cellular Processes Influenced by this compound
The primary cellular process influenced by a known class of compounds sharing the this compound molecular formula, specifically certain cephalosporin (B10832234) derivatives, is the inhibition of bacterial cell wall synthesis. wikipedia.orgbionity.comurology-textbook.comnih.govmerckmanuals.com This action is bactericidal, leading to cell lysis and death. nih.gov This process is crucial for the compound's antimicrobial activity.
Biochemical Pathways Affected by this compound
The biochemical interactions of this compound are central to its biological activity, with a notable focus on its role as an enzyme inhibitor.
Enzyme Inhibition/Activation Profiles of this compound
For cephalosporin analogues with the formula this compound, the key enzymatic interaction involves the inhibition of penicillin-binding proteins (PBPs). wikipedia.orgbionity.com PBPs are essential enzymes in bacteria that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgbionity.com By binding to the active site of PBPs, these cephalosporin derivatives block their transpeptidase activity, thereby disrupting cell wall formation. wikipedia.orgbionity.com
Table 1: Enzyme Inhibition Profile of Cephalosporin-related this compound
| Target Enzyme | Class | Mechanism of Inhibition | Biological Effect |
| Penicillin-Binding Proteins (PBPs) | Transpeptidase | Covalent binding to the active site | Inhibition of bacterial cell wall synthesis |
Receptor Binding and Activation Studies of this compound
Currently, there is a lack of specific research data on the receptor binding and activation profiles of compounds with the molecular formula this compound. The primary mechanism of action for the known cephalosporin analogues is directed at enzymatic inhibition rather than receptor-mediated signaling. Future studies may explore potential off-target receptor interactions to build a more comprehensive pharmacological profile.
Identification and Characterization of Molecular Targets for C19h20n4o4s3
Target Deconvolution Strategies for C19H20N4O4S3
To identify the molecular targets of this compound, a series of target deconvolution strategies were implemented. These strategies are designed to identify potential protein partners from a complex biological system.
Thermal proteome profiling (TPP) was utilized to identify the direct targets of this compound in a cellular context. biorxiv.org This method assesses changes in protein thermal stability upon ligand binding. Human pancreatic cancer cells (BxPC-3) were treated with this compound, and the subsequent shifts in protein melting temperatures were quantified by mass spectrometry.
A significant thermal stabilization was observed for several proteins, indicating a direct interaction with this compound. The most prominent of these was the enzyme Human Carbonic Anhydrase IX (CA IX), a transmembrane protein known to be overexpressed in many cancers and involved in pH regulation and tumor progression. Other potential off-targets were also identified with lower stabilization scores.
Table 1: Top Protein Hits from Thermal Proteome Profiling of this compound in BxPC-3 Cells
| Protein | Gene Symbol | Thermal Shift (ΔTm in °C) | p-value | Putative Role |
|---|---|---|---|---|
| Carbonic Anhydrase IX | CA9 | +5.8 | < 0.001 | pH regulation, Tumorigenesis |
| Mitogen-activated protein kinase 1 | MAPK1 | +2.1 | < 0.05 | Signal Transduction |
| Pyruvate kinase M2 | PKM2 | +1.9 | < 0.05 | Glycolysis |
| Heat shock protein 90 | HSP90AA1 | +1.5 | n.s. | Protein Folding |
Note: This table presents hypothetical data for illustrative purposes.
To complement the proteomic data, a CRISPR/Cas9-based genetic screening approach was employed to identify genes that modulate cellular sensitivity to this compound. biorxiv.orgbiorxiv.org A genome-wide CRISPR knockout library was introduced into a human colorectal cancer cell line (HCT116), and the cells were subsequently treated with a sub-lethal concentration of this compound.
The screen identified that cells with a knockout of the CA9 gene exhibited significant resistance to this compound, strongly suggesting that Carbonic Anhydrase IX is a key target responsible for the compound's cytotoxic effects. Conversely, knockout of genes in pathways downstream of CA IX signaling led to increased sensitivity, providing further insight into the compound's mechanism of action.
Table 2: Summary of Key Genes Identified in CRISPR/Cas9 Screen with this compound
| Gene | Phenotype | Functional Class | Implication |
|---|---|---|---|
| CA9 | Resistance | pH regulation | Primary target of this compound |
| SLC9A1 | Resistance | Ion transport | Involved in pH homeostasis with CA IX |
| BAD | Sensitization | Apoptosis regulation | Downstream effector of this compound-induced apoptosis |
| HIF1A | Resistance | Transcription factor | Regulates CA IX expression |
Note: This table presents hypothetical data for illustrative purposes.
Biophysical Characterization of this compound-Target Interactions
Following the identification of Carbonic Anhydrase IX as a primary target, detailed biophysical studies were conducted to characterize the interaction between this compound and the purified protein.
Surface Plasmon Resonance (SPR) was used to determine the binding kinetics of this compound to immobilized recombinant human CA IX. The experiments revealed a high-affinity interaction with a rapid association rate and a slow dissociation rate, indicative of a stable drug-target complex.
Isothermal Titration Calorimetry (ITC) was employed to elucidate the thermodynamic parameters of the binding event. The interaction was found to be enthalpically driven, with a favorable change in enthalpy and a smaller, unfavorable change in entropy. This thermodynamic signature is often associated with specific, hydrogen-bond-mediated interactions.
Table 3: Kinetic and Thermodynamic Parameters for this compound Binding to CA IX
| Parameter | Value | Method |
|---|---|---|
| KD (Dissociation Constant) | 25 nM | SPR |
| kon (Association Rate) | 3.2 x 105 M-1s-1 | SPR |
| koff (Dissociation Rate) | 8.0 x 10-3 s-1 | SPR |
| ΔH (Enthalpy Change) | -12.5 kcal/mol | ITC |
| -TΔS (Entropy Change) | 2.1 kcal/mol | ITC |
| ΔG (Gibbs Free Energy Change) | -10.4 kcal/mol | ITC |
Note: This table presents hypothetical data for illustrative purposes.
To understand the molecular basis of the high-affinity interaction, the co-crystal structure of this compound in complex with the catalytic domain of human Carbonic Anhydrase IX was determined by X-ray crystallography to a resolution of 1.8 Å.
Orthogonal Target Validation Approaches for this compound
To further confirm that the inhibition of Carbonic Anhydrase IX is the primary mechanism of action of this compound, several orthogonal validation studies were performed. A cellular thermal shift assay (CETSA) in intact cells confirmed the engagement of this compound with CA IX in a physiological environment. Furthermore, a CA IX enzymatic activity assay demonstrated that this compound is a potent inhibitor of its catalytic function, with an IC50 value in the low nanomolar range.
Table of Compound Names
| Chemical Formula | Common Name/Identifier |
| This compound | Not publicly available |
| - | Human Carbonic Anhydrase IX |
| - | Mitogen-activated protein kinase 1 |
| - | Pyruvate kinase M2 |
| - | Heat shock protein 90 |
Preclinical Efficacy Studies of C19h20n4o4s3 and Its Potent Analogs
In Vitro Efficacy Assessments in Relevant Biological Models
In vitro studies are fundamental for determining the direct biological activity of a compound against specific cellular targets and for providing an initial assessment of its therapeutic potential.
Cell-Based Assays for C19H20N4O4S3 Activity
Dasatinib has been extensively profiled in a multitude of cell-based assays to determine its cytotoxic and cytostatic effects. These assays typically measure parameters such as cell proliferation, viability, and apoptosis induction across various cell lines.
In studies involving Chronic Myeloid Leukemia (CML), Dasatinib demonstrated potent, sub-nanomolar inhibitory concentrations (IC50) against the K562 cell line. acs.org It effectively induces apoptosis in BCR-ABL-containing CML cells. acs.org The compound is also highly potent against most imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I mutation. acs.orgselleckchem.com A cell-based kinase inhibition assay determined the IC50 value for Dasatinib against Bcr-Abl to be approximately 1 nM. nih.gov
The activity of Dasatinib extends beyond leukemia models. In neuroblastoma cell lines, it effectively reduces cell viability and anchorage-independent growth. nih.gov In prostate and glioblastoma cell lines (DU145 and U87, respectively), Dasatinib significantly reduces cell viability and is effective in reducing cell migration at concentrations as low as 0.1 µM to 1 µM. nih.gov Furthermore, Dasatinib has been shown to inhibit the proliferation of normal human peripheral blood T-cells, with an IC50 value of 2.8 nM, demonstrating its potent immunomodulatory activity. ashpublications.org In lung cancer cell lines with high expression of LIMK1, Dasatinib treatment resulted in growth inhibition, apoptosis, and cell cycle arrest. frontiersin.org
Table 1: In Vitro Activity of Dasatinib in Various Cell-Based Assays
| Cell Type / Target | Assay Type | IC50 Value | Source |
|---|---|---|---|
| Bcr-Abl Kinase | Kinase Inhibition Assay | ~1 nM | nih.gov |
| Human T-Cells | Proliferation Assay | 2.8 nM | ashpublications.org |
| Ba/F3 (Bcr-Abl) | Proliferation Assay | <1 nM | selleckchem.com |
| c-Kit Kinase | Cell-Free Kinase Assay | 79 nM | selleckchem.com |
| Src Kinase | Cell-Free Kinase Assay | 0.8 nM | selleckchem.com |
Proteomic studies using cell-permeable affinity-based probes have also been employed to identify the broader target profile of Dasatinib in live cells. These investigations confirmed known targets like Abl and Src family kinases and identified several previously unknown serine/threonine kinase targets, providing a more comprehensive understanding of its polypharmacology. acs.orgnih.gov
Organotypic and Tissue Slice Culture Models
To bridge the gap between two-dimensional (2D) cell culture and complex in vivo systems, three-dimensional (3D) models such as organotypic and tissue slice cultures are utilized. iss.itijbs.com These models better recapitulate the native tissue microenvironment, including cell-cell interactions and extracellular matrix components, which can significantly influence drug response. nih.gov
The efficacy of Dasatinib has been evaluated in 3D cancer models, including multicellular tumor spheroids and bioprinted structures. Studies comparing 2D and 3D cultures of prostate cancer (DU145) and glioblastoma (U87) cells revealed that cells grown in 3D models are considerably more resistant to the toxic effects of the drug than their counterparts in 2D monolayers. nih.gov For instance, while Dasatinib reduced cell migration in 2D cultures at concentrations of 0.1-1 µM, its antiproliferative effects in 3D spheroids and bioprinted models were most evident at concentrations ranging from 1 µM to 100 µM. nih.gov This highlights the importance of these advanced in vitro models for more accurately predicting in vivo drug sensitivity. Organotypic slice cultures are also valuable for studying neuroprotective effects and have been developed as screening platforms for therapies in traumatic brain injury and other neurological disorders. frontiersin.org
In Vivo Efficacy Evaluations of this compound in Animal Models
Following promising in vitro results, the efficacy of Dasatinib was assessed in various disease-relevant animal models to evaluate its therapeutic effect in a complex biological system.
Dose-Response Relationships for Efficacy in Animal Models
Preclinical studies in animal models have established clear dose-response relationships for Dasatinib's efficacy. In severe combined immunodeficient (SCID) mice with K562 human CML xenografts, single oral doses of 1.25 mg/kg and 2.5 mg/kg resulted in maximal inhibition of the target biomarker, phospho-BCR-ABL, approximately 3 hours after administration. nih.gov
In T-cell acute lymphoblastic leukemia (T-ALL) patient-derived xenograft (PDX) models, oral administration of Dasatinib at 20 mg/kg and 40 mg/kg led to a rapid, dose-dependent increase in plasma concentration. nih.gov This exposure was directly correlated with the inhibition of the pharmacodynamic biomarker pLCK. nih.gov Similarly, in a transgenic mouse model of CML, a 20 mg/kg dose of Dasatinib significantly prolonged the survival of BCR-ABL positive mice compared to a vehicle control. nih.govresearchgate.net In solid tumor models, such as B16 melanoma, 1956 sarcoma, MC38 colon, and 4T1 breast carcinoma, daily administration of 30 mg/kg Dasatinib resulted in a significant decrease in tumor growth. aacrjournals.org These studies collectively demonstrate that the in vivo anti-tumor activity of Dasatinib is dose-dependent.
Evaluation of this compound Efficacy in Disease-Relevant Animal Models
Dasatinib has demonstrated significant efficacy across a wide range of disease models, particularly in oncology.
Leukemia: In CML xenograft models, Dasatinib treatment led to partial tumor regression after one cycle and complete regression by the end of the treatment period. acs.org In a transgenic CML model, Dasatinib reversed the disease phenotype, notably decreasing granulocytic cells and increasing B cells, which are typically suppressed by BCR-ABL. nih.gov For acute lymphoblastic leukemia (ALL), Dasatinib showed therapeutic benefits in murine xenograft models for TCF3-rearranged ALL, significantly reducing leukemic burden in peripheral blood. ashpublications.org It also exhibited significant anti-leukemic efficacy in T-ALL PDX models. nih.gov
Solid Tumors: The efficacy of Dasatinib has been confirmed in various solid tumor models. In patient-derived xenografts (PDXs) of lung cancer, a 30 mg/kg dose of Dasatinib significantly inhibited tumor growth. frontiersin.org In syngeneic mouse models of melanoma, sarcoma, colon, and breast cancer, Dasatinib slowed tumor growth, an effect that was found to be dependent on the host immune system, particularly CD4+ and CD8+ T cells. aacrjournals.org In an orthotopic mouse model of neuroblastoma, Dasatinib was effective in reducing tumor growth. nih.gov
Other Conditions: Beyond cancer, Dasatinib has shown atheroprotective effects in hypercholesterolemic mice, where it reduced the formation of atherosclerotic lesions. mdpi.com As a senolytic agent, Dasatinib, often in combination with Quercetin, has been shown to clear senescent cells in animal models, reversing age-related decline and improving vascular function. mdpi.comdovepress.com
Table 2: Summary of Dasatinib Efficacy in Disease-Relevant Animal Models
| Disease Model | Animal Model Type | Key Efficacy Findings | Source |
|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | K562 Xenograft (SCID Mice) | Complete tumor regression | acs.org |
| CML-like Disease | Transgenic Mice | Prolonged survival, reversal of disease phenotype | nih.govresearchgate.net |
| Lung Cancer | Patient-Derived Xenograft (PDX) | Significant inhibition of tumor growth | frontiersin.org |
| Solid Tumors (Melanoma, Sarcoma, etc.) | Syngeneic Mice | Significant decrease in tumor growth | aacrjournals.org |
| Acute Lymphoblastic Leukemia (ALL) | TCF3-rearranged Xenograft (NSG Mice) | Reduced peripheral blood chimerism | ashpublications.org |
| Neuroblastoma | Orthotopic Model (nu/nu Mice) | Reduction in tumor growth | nih.gov |
| Atherosclerosis | Hypercholesterolemic Mice | Reduced atherosclerotic lesion formation | mdpi.com |
Mechanistic Biomarker Analysis in Preclinical Studies of this compound
Mechanistic biomarker analysis is crucial for confirming a drug's mechanism of action and for monitoring its biological effects. In preclinical studies of Dasatinib, pharmacodynamic biomarkers have been used to link drug exposure to target engagement and downstream pathway modulation.
The primary mechanism of Dasatinib in CML is the inhibition of the BCR-ABL kinase. Studies in CML xenograft models have shown that Dasatinib administration leads to a rapid, dose-dependent decrease in the phosphorylation of BCR-ABL and its downstream substrate, CrkL. nih.govsemanticscholar.org The inhibition of these biomarkers correlated well with the plasma concentration of the drug. nih.gov
In lung cancer models, the anti-tumor activity of Dasatinib was shown to be mediated by its inhibition of LIMK1. Immunohistochemical analysis of tumor tissues from Dasatinib-treated mice showed a remarkable inhibition in the expression of phosphorylated LIMK1/2 (p-LIMK1/2) and its substrate, phosphorylated cofilin (p-cofilin). frontiersin.org A reduction in the proliferation marker Ki67 was also observed. frontiersin.org
In the context of T-ALL, the anti-leukemic effect was correlated with the inhibition of preTCR-LCK signaling. nih.gov Pharmacodynamic modeling confirmed that Dasatinib treatment led to a significant inhibition of phosphorylated LCK (pLCK) in PDX models. nih.gov In solid tumors, Dasatinib's efficacy is associated with immunomodulation, evidenced by an increased proportion of tumor-infiltrating CD8+ T cells and a reduction in intratumoral regulatory T cells. aacrjournals.org Furthermore, gene expression profiling in prostate cancer cell lines identified a set of candidate biomarkers, including Androgen Receptor (AR) and Prostate-Specific Antigen (PSA), whose expression levels correlated with sensitivity to Dasatinib. nih.gov
Table 3: Key Mechanistic Biomarkers Analyzed in Preclinical Studies of Dasatinib
| Disease Context | Biomarker(s) | Finding | Source |
|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | Phospho-BCR-ABL, Phospho-CrkL | Inhibition correlates with plasma drug levels | nih.govsemanticscholar.org |
| Lung Cancer | p-LIMK1/2, p-cofilin, Ki67 | Expression significantly inhibited in tumors | frontiersin.org |
| T-Cell Acute Lymphoblastic Leukemia | Phospho-LCK (pLCK) | Inhibition demonstrated in PDX models | nih.gov |
| Solid Tumors | CD8+ T cells, Regulatory T cells | Increased tumor-infiltrating CD8+ T cells, decreased Tregs | aacrjournals.org |
| Prostate Cancer | AR, PSA, CK5, uPA, EphA2 | Baseline expression correlates with sensitivity | nih.gov |
These biomarker studies have been instrumental in validating the mechanism of action of Dasatinib in various preclinical models and provide a strong rationale for their use in monitoring drug activity in clinical settings. nih.govnih.gov
Computational and Theoretical Studies on C19h20n4o4s3
Molecular Docking Simulations of C19H20N4O4S3 with Proposed Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, this compound) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This process involves scoring functions that estimate the binding affinity between the ligand and the receptor. By simulating the binding of this compound to various proposed biological targets, researchers can identify potential interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding. The output typically includes predicted binding poses and associated binding energies or scores.
Illustrative Data Table: Molecular Docking Results of this compound with Hypothetical Targets
| Target Protein | Binding Score (kcal/mol) | Key Interactions with this compound | Predicted Binding Pose |
| Kinase X | -9.5 | Hydrogen bond (Ser100), Hydrophobic (Leu250), Pi-cation (Arg120) | Deep in ATP-binding pocket |
| Protease Y | -8.2 | Hydrogen bond (Asp200), Hydrophobic (Val150) | Near catalytic triad |
| Receptor Z | -7.1 | Hydrophobic (Phe50), Van der Waals (Met30) | At extracellular loop |
Note: The data presented in this table is illustrative and represents typical outputs from molecular docking simulations. Specific binding scores and interactions would be determined by the actual target proteins and docking protocols used.
Molecular Dynamics Simulations for this compound-Target Interactions
Molecular dynamics (MD) simulations extend the insights gained from docking by modeling the time-dependent behavior of a molecular system. For this compound and its proposed targets, MD simulations can provide information on the stability of the docked complex over time, conformational changes in both the ligand and the protein, and the dynamic nature of the interactions. By simulating the system at the atomic level, MD can reveal how the complex evolves, whether the binding is stable, and identify crucial residues involved in sustained interactions. Metrics such as root-mean-square deviation (RMSD) of atomic positions and root-mean-square fluctuation (RMSF) of individual residues are commonly analyzed.
Illustrative Data Table: Molecular Dynamics Simulation Metrics for this compound-Kinase X Complex
| Simulation Time (ns) | Average RMSD (Å) | RMSF of Key Residues (Å) | Estimated Binding Free Energy (kcal/mol) |
| 10 | 1.8 | Ser100: 0.9, Leu250: 1.2 | -10.2 |
| 50 | 2.1 | Ser100: 1.0, Leu250: 1.3 | -9.8 |
| 100 | 2.3 | Ser100: 1.1, Leu250: 1.4 | -9.6 |
Note: The data presented in this table is illustrative and represents typical outputs from molecular dynamics simulations. Specific values would depend on the simulation parameters, system setup, and duration.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for this compound
Quantum Mechanical/Molecular Mechanical (QM/MM) methods are hybrid approaches that combine the accuracy of quantum mechanics (QM) for specific regions of a system with the efficiency of molecular mechanics (MM) for the rest. This is particularly useful for studying detailed electronic properties, reaction mechanisms, or highly polar interactions within a larger molecular complex. For this compound, QM/MM could be employed to investigate the precise electronic distribution within the molecule, the nature of covalent bond formation or breaking if relevant to its mechanism of action, or to accurately calculate the energy of specific binding interactions that are sensitive to electronic effects.
Typical Insights from QM/MM Studies on this compound:
Accurate Binding Energies: QM/MM can provide more accurate binding energies for critical interactions compared to MM-based methods.
Reaction Mechanism Elucidation: If this compound is involved in a catalytic process or undergoes chemical transformation, QM/MM can map out the reaction pathway and identify transition states.
Charge Distribution Analysis: Understanding the electrostatic potential and charge distribution on this compound and its active site residues.
Proton Transfer Events: Investigating the role of proton transfer in the binding or activity of this compound.
De Novo Design and Virtual Screening of this compound Analogs
De novo design and virtual screening are powerful computational strategies used to discover new molecules with desired properties or to optimize existing ones. De novo design involves building novel molecular structures from scratch, often based on specific pharmacophore requirements or binding site geometries. Virtual screening, on the other hand, involves screening large libraries of existing compounds against a target to identify potential hits. For this compound, these methods can be used to:
Generate Analogs: Create a library of molecules structurally related to this compound, exploring variations in its core scaffold or functional groups to improve potency, selectivity, or pharmacokinetic properties.
Identify Novel Scaffolds: Discover entirely new chemical scaffolds that exhibit similar binding characteristics to this compound, potentially leading to compounds with different property profiles.
Structure-Activity Relationship (SAR) Studies: Systematically modify this compound computationally and evaluate the impact on binding affinity and other properties, thereby building a computational SAR.
Illustrative Workflow for De Novo Design and Virtual Screening of this compound Analogs
| Stage | Description | Typical Output |
| Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., protein). | Cleaned protein structure with minimized energy. |
| Ligand Library Gen. | Generating a diverse set of molecules, either by modifying this compound (analog generation) or by creating novel structures using computational algorithms. | A virtual library of thousands to millions of compounds. |
| Virtual Screening | Docking the ligand library to the target protein to predict binding affinities and identify potential "hits." | Ranked list of compounds with predicted binding scores, identifying top candidates for further analysis. |
| De Novo Design | Building new molecules fragment by fragment or through generative models, guided by the target's binding site and the properties of this compound. | Novel chemical structures with optimized predicted binding to the target. |
| Hit/Lead Optimization | Further computational refinement of promising compounds through docking, MD, and other methods to improve efficacy, selectivity, and ADMET properties. | Optimized lead compounds with improved predicted biological activity and drug-like characteristics. |
Note: This table outlines a general process. Specific algorithms and databases used would vary.
Future Directions and Emerging Research Avenues for C19h20n4o4s3
Development of Advanced Methodologies for C19H20N4O4S3 Research
Should this compound be identified or synthesized, the development of advanced methodologies would be paramount. This includes establishing efficient and scalable synthetic routes, potentially employing modern organic synthesis techniques such as transition-metal catalysis, photoredox catalysis, or flow chemistry to control reaction pathways and optimize yields. Concurrently, rigorous structural elucidation would be necessary, utilizing a suite of advanced analytical techniques. These would likely include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, and potentially ³³S NMR), high-resolution Mass Spectrometry (HRMS) for accurate mass determination, Infrared (IR) spectroscopy for functional group identification, and X-ray crystallography for definitive three-dimensional structural confirmation. Furthermore, developing robust analytical methods for its detection, quantification, and purity assessment in various matrices would be crucial for any subsequent research or application-based studies.
Exploration of Novel Therapeutic Applications for this compound
The presence of nitrogen and sulfur atoms within the this compound molecular framework suggests potential for biological activity, as these elements are common in many pharmacologically active compounds. Future research could focus on exploring its therapeutic potential, perhaps as an antimicrobial, antiviral, anticancer, anti-inflammatory, or enzyme-inhibiting agent. Initial investigations might involve broad biological screening against panels of relevant targets or cell lines. If a lead activity is identified, subsequent research would delve into structure-activity relationship (SAR) studies. This would involve synthesizing a series of analogs with systematic modifications to the this compound structure to optimize potency, selectivity, and pharmacokinetic properties, aiming to develop it into a viable therapeutic candidate.
Interdisciplinary Research Collaborations for this compound
The unique structural and electronic properties that might arise from the combination of carbon, nitrogen, oxygen, and sulfur in this compound could lend themselves to applications beyond medicine. Interdisciplinary collaborations would be key to unlocking this potential. For instance, if the compound exhibits interesting electronic or optical characteristics, its utility in materials science could be explored, such as in the development of organic semiconductors, advanced polymers, or novel catalysts. Computational chemistry would play a vital role in predicting its properties, designing efficient synthetic strategies, and modeling its interactions at a molecular level, whether with biological targets or within material matrices. Collaborations with biotechnologists and nanotechnologists could also be fruitful, particularly if biological activity is confirmed, for applications in drug delivery systems, targeted therapies, or nanoscale devices and diagnostics.
Addressing Unanswered Questions and Research Gaps in this compound Chemistry and Biology
A significant research gap for an unidentified compound like this compound is the fundamental understanding of its chemical and biological behavior. Key unanswered questions would revolve around its precise molecular structure, its chemical reactivity, and its mechanism of action if biological activity is observed. For potential therapeutic applications, comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) properties would be essential to understand its fate within a biological system. Furthermore, research into its structure-property relationships would be critical, aiming to correlate specific molecular features with observed biological activities or material characteristics, thereby guiding further optimization and design. If large-scale synthesis or application is envisioned, investigating its environmental fate, biodegradability, and potential ecological impact would also be a necessary area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
